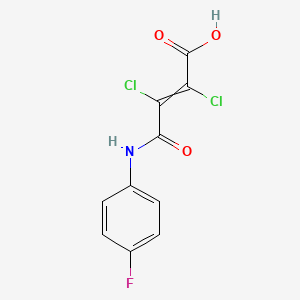![molecular formula C13H10N2S B14673547 2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole CAS No. 33928-36-8](/img/structure/B14673547.png)
2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with pyridine-3-carboxaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . Another method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents such as N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives
科学的研究の応用
2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it can inhibit the growth of bacteria by interfering with their DNA replication and protein synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
- 2-[(Pyridin-2-yl)methyl]-1,3-benzothiazole
- 2-[(Pyridin-4-yl)methyl]-1,3-benzothiazole
- 2-[(Pyridin-3-yl)methyl]-1,3-benzoxazole
Uniqueness
2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its varied biological activities and makes it a valuable compound in medicinal chemistry and material science .
特性
CAS番号 |
33928-36-8 |
|---|---|
分子式 |
C13H10N2S |
分子量 |
226.30 g/mol |
IUPAC名 |
2-(pyridin-3-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2S/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-7,9H,8H2 |
InChIキー |
RRICOAOKWWUFOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)





![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
